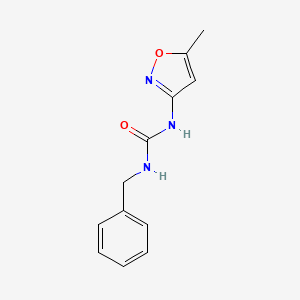

1-Benzyl-3-(5-methylisoxazol-3-yl)urea

Description

Contextualization within Urea-Based Heterocyclic Chemistry and Isoxazole (B147169) Derivatives

The chemical architecture of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea situates it firmly within the domain of urea-based heterocyclic chemistry. The urea (B33335) functional group is a privileged scaffold in drug design, known for its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. This interaction is often crucial for eliciting a pharmacological response. The presence of a urea moiety can also favorably influence a molecule's physicochemical properties, including solubility and bioavailability.

Furthermore, the compound is an isoxazole derivative. Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions. This aromatic ring system is a common feature in a wide array of biologically active compounds. The isoxazole ring is valued for its metabolic stability and its capacity to act as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a molecule. The incorporation of the 5-methylisoxazole (B1293550) unit introduces a specific substitution pattern that can influence the compound's interaction with target proteins.

Historical Development of the this compound Scaffold in Medicinal Chemistry Research

While a definitive timeline for the initial synthesis of this compound is not extensively documented in seminal literature, its conceptual development can be traced through the evolution of related chemical classes. The exploration of urea derivatives in medicine has a long history, with early discoveries of their biological activities paving the way for the synthesis of more complex analogs.

The strategic combination of a urea linker with heterocyclic rings, such as isoxazole, represents a more recent trend in medicinal chemistry. This approach is driven by the desire to create hybrid molecules that leverage the advantageous properties of each component. For instance, research into acyl urea analogs derived from isoxazole-containing lead compounds highlights a synthetic strategy that could lead to structures like this compound. nih.gov The rationale behind such syntheses is often to explore new chemical space and to develop compounds with improved potency, selectivity, and drug-like properties. The benzyl (B1604629) group, a common substituent in medicinal chemistry, is often introduced to probe hydrophobic binding pockets in target proteins.

Rationale for In-depth Investigation of the this compound Structure

The motivation for the detailed investigation of the this compound structure is multifaceted and rooted in the principles of rational drug design. The combination of the urea, benzyl, and 5-methylisoxazole motifs creates a molecule with a specific three-dimensional arrangement of functional groups that can be hypothesized to interact with particular biological targets.

Key areas of research interest include:

Anticancer Potential: Urea-containing compounds, such as sorafenib (B1663141) and lenvatinib, are established anticancer agents that function as kinase inhibitors. In silico studies of related benzyl-urea structures have explored their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net The this compound scaffold fits the general pharmacophoric model of a kinase inhibitor, making it a candidate for investigation in oncology.

Enzyme Inhibition: The structural features of this compound suggest its potential as an inhibitor for various enzymes. The urea moiety can act as a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions within an enzyme's active site.

Scaffold for Library Synthesis: The synthetic accessibility of this compound makes it an attractive scaffold for the generation of chemical libraries. By systematically modifying the benzyl and isoxazole components, researchers can create a diverse set of analogs for high-throughput screening against a wide range of biological targets. This approach is fundamental to modern drug discovery efforts. For example, the synthesis of various N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrates how a core benzyl-heterocycle structure can be elaborated to produce potent bioactive compounds. nih.gov

Table of Research Findings for Related Structures:

| Compound Class | Investigated Activity | Key Findings |

| Acyl Urea Analogs from Isoxazole Lead | Sigma-1 Receptor Ligands | Facile two-step synthesis developed, leading to potential leads for neurodegenerative disease models. nih.gov |

| 1-Benzyl-3-benzoylurea Analogs | Anticancer (VEGFR-2 Inhibition) | In silico studies showed better docking scores than the lead compound, with some analogs passing drug-likeness criteria. researchgate.net |

| Benzyl Urea Derivatives | Anticancer | Benzylurea (B1666796) identified as a key pharmacophore for inhibiting tumor cells. |

| Pyrazolyl-Ureas | p38 MAPK Inhibitors | Scaffold identified as a potent inhibitor of p38 MAPK, a target in inflammatory diseases. nih.gov |

Strategies for the Construction of the Urea Linkage

The formation of the urea functional group is a cornerstone of this synthesis. Various methodologies have been developed, ranging from direct coupling reactions to the use of safer, modern reagents that avoid hazardous materials like phosgene.

Direct Amine-Isocyanate Coupling Reactions

The most straightforward and widely employed method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. asianpubs.org To form the target compound, this would involve the reaction of 5-methylisoxazol-3-amine with benzyl isocyanate, or conversely, benzylamine with 5-methylisoxazol-3-yl isocyanate.

This nucleophilic addition reaction is typically efficient and proceeds under mild conditions. The general reaction is conducted in a suitable organic solvent, and product isolation is often simple. rsc.org For example, a study on the synthesis of N-substituted ureas demonstrated that the reaction of amines with potassium isocyanate proceeds efficiently in water, which can simplify the process and improve its environmental footprint. rsc.org Another synthesis of 1-adamantyl-3-heteroaryl ureas was achieved by reacting 1-adamantyl isocyanate with various heteroarylamines in the presence of triethylamine in THF. nih.gov

Key Features of Amine-Isocyanate Coupling:

High Efficiency: The reaction generally provides good to excellent yields.

Mild Conditions: Often proceeds at room temperature without the need for a catalyst.

Versatility: A wide range of amine and isocyanate starting materials can be used, allowing for the synthesis of diverse analogs.

Utilization of Phosgene Substitutes in Urea Formation

Historically, phosgene (COCl₂) was a common reagent for synthesizing ureas and isocyanates. However, due to its extreme toxicity, there has been a significant shift towards the use of safer phosgene substitutes. rsc.orgresearchgate.net These reagents act as a carbonyl source, coupling two amine molecules to form the urea linkage.

Modern synthetic chemistry increasingly relies on cleaner and inherently safer compounds to reduce or eliminate the use and production of hazardous materials. rsc.org Carbon dioxide (CO₂) has emerged as an environmentally benign and economical alternative carbonyl source. ionike.combeilstein-journals.org The direct synthesis of symmetric urea derivatives from amines and CO₂ has been demonstrated using a recyclable catalytic system consisting of an ionic liquid and a base. ionike.comcapes.gov.br

Interactive Table: Common Phosgene Substitutes for Urea Synthesis

| Reagent | Description | Advantages |

| Triphosgene | A solid, safer alternative that generates phosgene in situ. | Easier to handle than gaseous phosgene. |

| Carbonyldiimidazole (CDI) | An imidazole-based reagent that activates amines for urea formation. | Avoids highly toxic phosgene-related intermediates. |

| Di-tert-butyl dicarbonate | Commonly used as a protecting group, it can also serve as a carbonyl source. | Readily available and relatively safe. rsc.orgresearchgate.net |

| Carbon Dioxide (CO₂) / Carbon Monoxide (CO) | Inexpensive and abundant raw materials used in catalytic processes. rsc.orgoup.com | Environmentally friendly; avoids large amounts of saline by-products. rsc.org |

| Chlorosulfonyl isocyanate | A highly reactive agent that forms a sulfonylurea intermediate, which is then hydrolyzed. asianpubs.org | Allows for a one-pot synthesis from amines in high yield. asianpubs.org |

Multicomponent Reaction Approaches for Urea Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have become powerful tools for efficiently assembling complex molecules. rsc.orgresearchgate.net Urea-based MCRs are particularly valuable for their ability to rapidly generate molecular diversity. rsc.org

The Biginelli reaction, a well-known MCR, combines an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. researchgate.netrsc.org While not directly forming a simple urea, it showcases the utility of urea as a building block in complex scaffold synthesis. Another example is the Ugi reaction, which can be used to prepare multifunctional peptide-like structures that can be precursors for more complex heterocyclic systems. researchgate.net Research has also detailed a multicomponent synthesis of urea derivatives using a triphenylphosphine/trichloroisocyanuric acid system, which is tolerant of a wide range of functional groups.

Synthesis of the 5-Methylisoxazol-3-yl Amine Precursor

The heterocyclic component, 3-amino-5-methylisoxazole (CAS No. 1072-67-9), is a critical precursor for the final urea product. Its synthesis is a key step that can be achieved through various strategies, primarily involving the construction of the isoxazole ring itself.

Cyclization Reactions for Isoxazole Ring Elaboration

The most common approach to synthesizing substituted isoxazoles involves the cyclization of acyclic precursors. These methods build the heterocyclic ring and incorporate the required functional groups, such as the 3-amino group, in the process.

One prominent method is the reaction of a nitrile compound with hydroxyurea in an alkaline medium. google.comgoogle.com For example, 3-amino-5-methylisoxazole can be prepared by reacting tetrolonitrile with hydroxyurea while maintaining a pH between 10.1 and 13. google.com Another documented synthesis involves a three-step process starting from ethyl acetate and acetonitrile to form acetoacetonitrile. This intermediate is then converted to a hydrazone, which undergoes a ring-closing reaction with hydroxylamine to yield the final product. google.com

A different approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This method is versatile and provides 3,5-disubstituted isoxazoles under mild conditions, though it may require subsequent functional group manipulation to introduce the 3-amino group. organic-chemistry.org

Interactive Table: Selected Cyclization Methods for Isoxazole Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type |

| 3-Hydroxybutanenitrile, Hydroxylamine hydrochloride | K₂CO₃, then FeCl₃, reflux | 3-Amino-5-methylisoxazole chemicalbook.com |

| Tetrolonitrile, Hydroxyurea | Alkali metal hydroxide (pH 10.1-13) | 3-Amino-5-methylisoxazole google.comgoogle.com |

| Ethyl acetate, Acetonitrile | Metal base, p-toluenesulfonyl hydrazide, hydroxylamine | 3-Amino-5-methylisoxazole google.com |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂ | 3,5-Disubstituted 4-haloisoxazoles organic-chemistry.org |

| β-Keto hydroxamic acids (N,O-diBoc protected) | Hydrochloric acid | 5-Substituted 3-isoxazolols acs.org |

Functional Group Transformations on Pre-formed Isoxazole Rings

An alternative to constructing the ring with the amine group already in place is to perform functional group interconversions on a pre-formed isoxazole ring. This strategy involves starting with a substituted isoxazole and chemically modifying a substituent into an amino group.

A common precursor for an amino group is a nitro group, which can be reduced, or a halogen, which can be displaced via nucleophilic substitution or converted through metal-catalyzed cross-coupling reactions. For example, a 3-halo-5-methylisoxazole could potentially be converted to 3-amino-5-methylisoxazole. However, the direct functionalization of the isoxazole ring can be challenging due to its potential instability under certain reaction conditions.

Another example of this strategy is the Hofmann rearrangement of 3-carbamoyl-5-methylisoxazole using sodium hydroxide and sodium hypochlorite to yield 3-amino-5-methylisoxazole. google.com This reaction converts an amide functional group directly into a primary amine on the isoxazole core. Such transformations are a fundamental part of synthetic organic chemistry, allowing for flexible and convergent synthetic designs. scribd.comsolubilityofthings.com

Introduction of the Benzyl Moiety

The synthesis of this compound fundamentally involves the formation of a urea bridge between a benzyl precursor and a 5-methylisoxazol-3-amine precursor. The introduction of the benzyl group can be achieved through several strategic approaches.

Benzylation Strategies on Nitrogen Centers

Direct benzylation of a pre-formed N-(5-methylisoxazol-3-yl)urea at one of its nitrogen atoms presents a potential synthetic route. This method would typically involve the use of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to deprotonate the urea nitrogen, thereby facilitating nucleophilic attack on the benzyl halide. The choice of base and solvent is crucial to control the regioselectivity of the benzylation, as ureas possess two potentially reactive nitrogen atoms.

Alternatively, a more common and generally more efficient method for the synthesis of unsymmetrical ureas like this compound is the reaction of an amine with an isocyanate. In this context, two primary pathways are viable:

Reaction of 3-amino-5-methylisoxazole with benzyl isocyanate: This is a widely used method for urea synthesis. 3-amino-5-methylisoxazole, serving as the nucleophile, attacks the electrophilic carbonyl carbon of benzyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an aprotic solvent.

Reaction of benzylamine with 5-methylisoxazol-3-yl isocyanate: Conversely, benzylamine can act as the nucleophile, reacting with 5-methylisoxazol-3-yl isocyanate. The synthesis of the isoxazole isocyanate precursor is a key step in this approach.

Synthesis of Benzyl Isocyanate and Benzyl Amine Precursors

The successful synthesis of the target compound relies on the availability and purity of its key precursors, namely benzyl isocyanate and benzylamine.

Benzyl Isocyanate Synthesis: Benzyl isocyanate is a commercially available reagent but can also be synthesized in the laboratory through several methods. A common laboratory-scale preparation involves the reaction of benzylamine with phosgene or a phosgene equivalent, such as triphosgene. nih.gov Another approach is the Curtius rearrangement of benzyl acyl azide, which can be generated from the corresponding benzyl acyl chloride and sodium azide. Additionally, microwave-assisted synthesis from benzyl azide and carbon dioxide in the presence of a phosphine reagent has been reported as a rapid and efficient method. reading.ac.uk

Benzylamine Synthesis: Benzylamine is a fundamental building block in organic synthesis and can be prepared through various routes. Industrial production often involves the reaction of benzyl chloride with ammonia. reading.ac.uk Other methods include the reduction of benzonitrile, typically through catalytic hydrogenation, or the reductive amination of benzaldehyde. reading.ac.uk For laboratory preparations, the Gabriel synthesis, which involves the reaction of potassium phthalimide with benzyl chloride followed by hydrazinolysis, provides a clean route to benzylamine, avoiding the formation of over-alkylation products. thieme-connect.com

Advanced Synthetic Transformations on the this compound Core

Once the core structure of this compound is assembled, further modifications can be introduced to explore the structure-activity relationships (SAR) of its analogues. These transformations can be targeted at the benzyl ring, the isoxazole system, or the urea bridge.

Derivatization at the Benzyl Ring

The benzyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The urea moiety is generally considered an ortho-, para-directing group, although its activating or deactivating nature can be influenced by the electronic properties of the rest of the molecule.

Common derivatization reactions include:

Halogenation: Direct halogenation of N-benzyl-N'-aryl ureas can be achieved using reagents like trihaloisocyanuric acids. For instance, N-benzylureas can be halogenated in the presence of trifluoroacetic acid and acetonitrile. thieme-connect.com This allows for the introduction of chloro, bromo, or iodo substituents on the benzyl ring.

Nitration: Nitration of the benzyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) will be influenced by the directing effect of the urea group.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, is generally preferred over alkylation to avoid polyalkylation and carbocation rearrangements. youtube.comorganic-chemistry.org

Below is an interactive data table summarizing potential derivatization reactions on the benzyl ring:

| Reaction | Reagents | Potential Products |

| Halogenation | Trihaloisocyanuric acid, Trifluoroacetic acid/Acetonitrile | Chloro-, Bromo-, or Iodo-substituted benzyl ureas |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted benzyl ureas |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl3) | Acyl-substituted benzyl ureas |

Modifications to the Isoxazole System

The isoxazole ring is a versatile heterocycle that can undergo various chemical modifications. nih.govacs.org Its stability and reactivity are influenced by the substituents attached to it.

Potential modifications to the 5-methylisoxazole moiety in the context of the target urea include:

Functionalization of the Methyl Group: The methyl group at the 5-position of the isoxazole ring can be a site for functionalization. For instance, it could potentially be halogenated under radical conditions or oxidized to a carboxylic acid, which can then be further derivatized.

Electrophilic Substitution on the Isoxazole Ring: The isoxazole ring itself can undergo electrophilic substitution, although the regioselectivity depends on the reaction conditions and the directing effects of the existing substituents (the methyl group and the urea linkage). Bromination of isoxazoles, for example, has been reported to occur at the C4 position. isasbharat.in

Ring Transformation Reactions: Under certain conditions, the isoxazole ring can undergo cleavage and rearrangement, offering pathways to other heterocyclic systems. However, such transformations would lead to significant alterations of the core scaffold.

Substitution Pattern Analysis on the Urea Bridge

In the context of this compound and its analogues, the following aspects are important for substitution pattern analysis:

Substitution on the Benzyl Nitrogen (N1): The hydrogen on the nitrogen attached to the benzyl group can be replaced with other substituents, such as alkyl or aryl groups. This modification can influence the molecule's hydrogen bonding capacity, lipophilicity, and conformational flexibility.

Substitution on the Isoxazole Nitrogen (N3): Similarly, the hydrogen on the nitrogen linked to the isoxazole ring can be substituted. The electronic properties of the isoxazole ring will influence the reactivity of this nitrogen.

Impact of Substituents on Biological Activity: SAR studies on various series of 1-aryl-3-benzylurea derivatives have shown that the nature and position of substituents on both the aryl and benzyl rings can significantly impact their biological activity. For example, in a series of TRPV1 antagonists, a variety of cyclic amine substituents were well-tolerated at the 4-position of the benzyl group. nih.govacs.org In another study on urea derivatives as antimicrobial agents, diverse substitutions on the nitrogen atoms of the urea backbone, including aryl and aliphatic groups, were explored, with some N,N-disubstituted compounds showing good inhibition against specific bacterial strains. mdpi.com

The following interactive data table provides a hypothetical analysis of the impact of different substitution patterns on a desired biological activity, based on general SAR principles for urea derivatives:

| N1-Substituent | N3-Substituent | Aromatic Ring Substituent (Benzyl) | Isoxazole Ring Substituent | Predicted Impact on Activity |

| H | H | 4-Chloro | 5-Methyl | Baseline |

| Methyl | H | 4-Chloro | 5-Methyl | May increase lipophilicity, potentially affecting cell permeability and target binding. |

| H | Methyl | 4-Chloro | 5-Methyl | May alter hydrogen bonding interactions and conformational preferences. |

| H | H | 4-Methoxy | 5-Methyl | Electron-donating group may influence electronic properties and metabolic stability. |

| H | H | 4-Chloro | 5-Trifluoromethyl | Electron-withdrawing group on the isoxazole may impact the electronic character of the urea bridge. |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRULJZQMFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Benzyl 3 5 Methylisoxazol 3 Yl Urea Derivatives

Positional and Substituent Effects on the Benzyl (B1604629) Moiety

The benzyl group plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to the aromatic ring of the benzyl moiety, in terms of the nature and position of substituents, have been shown to significantly modulate biological activity.

Studies on analogous N-aryl-N'-benzylurea systems have demonstrated that the introduction of substituents on the benzyl ring can have a profound impact on potency. For instance, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives evaluated for anticancer activity, the nature of the substituent on the terminal phenyl ring (analogous to the benzyl ring in the primary compound) was critical. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the benzene (B151609) ring led to a significant increase in antiproliferative activity against several cancer cell lines. nih.gov This suggests that modifying the electronic properties of the benzyl ring can enhance the compound's interaction with its target.

In a different scaffold, 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), SAR studies also highlighted the importance of substitution on the benzyl ring. It was found that fluoro or cyano substitution at the ortho position of the benzene ring resulted in better inhibitory activity against HIF-1 transcriptional activity. nih.gov Conversely, substitutions at the meta or para positions tended to reduce this activity. nih.gov This indicates that both the electronic nature and the position of the substituent are critical factors in determining the biological response. The conversion of the 1-benzyl group to a hydrogen atom in YC-1 analogues resulted in a significant reduction in antiplatelet activity, underscoring the necessity of an aromatic ring at this position for a broad spectrum of activities. nih.gov

These findings collectively suggest that for 1-benzyl-3-(5-methylisoxazol-3-yl)urea derivatives, the benzyl moiety is a key pharmacophoric element. The presence of electron-withdrawing groups and specific positional substitutions (e.g., ortho) are likely to enhance biological activity, a hypothesis that warrants further investigation in this specific chemical series.

Table 1: Effect of Benzyl Ring Substitution on Antiproliferative Activity of Analogous Urea (B33335) Derivatives Data extrapolated from studies on similar scaffolds.

| Analogous Scaffold | Substituent on Phenyl/Benzyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-aryl-N'-benzylurea | -CF3 (Trifluoromethyl) | para | Increased antiproliferative activity | nih.gov |

| N-aryl-N'-benzylurea | -OCH3 (Methoxy) | para | Lower antiproliferative activity compared to -CF3 | nih.gov |

| 1-Benzyl indazole (YC-1) | -F (Fluoro) | ortho | Enhanced HIF-1 inhibitory activity | nih.gov |

| 1-Benzyl indazole (YC-1) | -F (Fluoro) | meta/para | Reduced HIF-1 inhibitory activity | nih.gov |

| 1-Benzyl indazole (YC-1) | -CN (Cyano) | ortho | Enhanced HIF-1 inhibitory activity | nih.gov |

Impact of Modifications to the Isoxazole (B147169) Ring System

The 5-methylisoxazole (B1293550) moiety is another critical component for the biological activity of this class of compounds. The isoxazole ring itself is a versatile scaffold found in numerous pharmaceuticals and is known to engage in various biological interactions. ijpca.org Modifications to the substituents on this ring can influence potency, selectivity, and pharmacokinetic properties.

In a study of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, which are structurally related to the compound of interest, the substituent at the 5-position of the isoxazole ring was found to be crucial for activity. The presence of a bulky tert-butyl group was a key feature of the potent FLT3 inhibitors identified in this series. nih.gov This suggests that the size and lipophilicity of the substituent at this position can significantly impact target binding.

Furthermore, SAR studies on other isoxazole-containing compounds have shown that the introduction of electron-withdrawing groups on a phenyl ring attached to the isoxazole core, such as fluorine or trifluoromethyl groups, can promote cytotoxicity in cancer cell lines. nih.gov This highlights the role of electronic effects of substituents on the isoxazole ring or its appended groups in modulating biological activity. The antibacterial activity of isoxazole derivatives has also been shown to be enhanced by the presence of specific substituents, such as methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring. ijpca.org

These findings imply that for this compound, the methyl group at the 5-position is a key determinant of its activity profile. It is plausible that replacing the methyl group with larger, more lipophilic groups (like a tert-butyl group) or with groups that have different electronic properties could lead to derivatives with altered or enhanced pharmacological activities.

Table 2: Influence of Isoxazole Ring Modifications on Biological Activity in Analogous Compounds Data extrapolated from studies on similar scaffolds.

| Analogous Scaffold | Modification on Isoxazole Moiety | Observed Biological Effect | Reference |

|---|---|---|---|

| N-(Isoxazol-3-yl)-N'-phenylurea | Replacement of 5-methyl with 5-tert-butyl | Potent FLT3 inhibition | nih.gov |

| 3-Aryl-5-(quinolin-2-yl)isoxazole | -F or -CF3 on the 3-aryl group | Promotes cytotoxicity | nih.gov |

| Substituted Isoxazoles | -NO2, -Cl on C-3 phenyl ring | Enhanced antibacterial activity | ijpca.org |

| Substituted Isoxazoles | -OCH3, -N(CH3)2, -Br on C-5 phenyl ring | Enhanced antibacterial activity | ijpca.org |

Conformational Flexibility and Rigidity of the Urea Linkage in Activity Modulation

For N,N'-disubstituted ureas, three main conformations are possible: trans-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. In both solution and the solid state, N,N'-diphenylureas, which are analogous to the core structure of interest, generally adopt a trans-trans conformation. nih.gov This preference is due to the delocalization of nitrogen lone pairs into the carbonyl group, which imparts a degree of double-bond character to the C-N bonds and restricts rotation.

The hydrogen atoms on the urea nitrogens are crucial for forming hydrogen bonds with acceptor groups on target proteins. This hydrogen-bonding capability is a hallmark of many urea-containing drugs. Studies on N-alkyl-N'-aryl ureas have shown that the conformational preference can be influenced by the substitution pattern. For example, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations, with the latter being stabilized by an internal hydrogen bond. nih.govresearchgate.net

The planarity of the urea group can also be disrupted by introducing bulky ortho substituents on the aryl rings, which can force the molecule into a specific conformation that may be more favorable for binding to a particular target. nih.gov Therefore, the conformational flexibility of the urea linkage in this compound allows it to adopt a low-energy conformation, likely the trans-trans form, which positions the benzyl and isoxazole moieties for optimal interaction with a biological receptor. The ability of the urea NH groups to act as hydrogen bond donors is a key factor in the molecular recognition and biological activity of this class of compounds.

Stereochemical Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms is often critical for the specific interaction between a drug and its target, and it is common for one enantiomer of a chiral drug to be significantly more active than the other.

Studies on related heterocyclic compounds have demonstrated the profound impact of stereochemistry on biological activity. For example, in a series of enantiopure benzo[d]isothiazol-3-yloxypropanolamine derivatives, which are bioisosteres of isoxazoles, the (S)-enantiomers showed a higher degree of antagonism at β-adrenoceptors compared to the (R)-enantiomers. nih.gov This highlights the stereospecific recognition of these compounds by their target receptors.

Another compelling example comes from the study of 3-Br-acivicin, a compound containing a 4,5-dihydroisoxazole ring. The natural (5S, αS) isomer was the only one to display significant antiplasmodial activity, suggesting that its uptake and/or interaction with its target is highly dependent on its specific stereochemistry. edu.krd The differences in activity between the diastereoisomers were significant, underscoring the importance of chirality for biological function. edu.krd

These findings strongly suggest that if chiral centers were to be introduced into the this compound scaffold, for instance, by adding a chiral substituent to the benzyl or isoxazole ring, the resulting enantiomers or diastereomers would likely exhibit different pharmacological profiles and potencies. This stereochemical influence would be a critical consideration in the design and development of new, more potent, and selective analogues.

Table 3: Stereochemical Effects on the Biological Activity of Analogous Compounds Data extrapolated from studies on similar scaffolds.

| Compound Class | Stereoisomers Compared | Biological Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Benzo[d]isothiazolyloxypropanolamines | (S)-enantiomers vs. (R)-enantiomers | β-adrenoceptors | (S)-enantiomers are more potent antagonists. | nih.gov |

| 3-Br-acivicin derivatives | (5S, αS) vs. other isomers | Antiplasmodial activity | Only the (5S, αS) isomers showed significant activity. | edu.krd |

Correlation of Structural Motifs with Specific Pharmacological Profiles

The structural motifs present in this compound derivatives, namely the substituted benzyl group, the urea linker, and the substituted isoxazole ring, have been associated with a wide range of pharmacological activities. The specific combination and substitution of these motifs can tune the molecule's activity towards different biological targets.

Anticancer Activity: The benzylurea (B1666796) scaffold is a known pharmacophore for anticancer activity. researchgate.net Many urea derivatives, including sorafenib (B1663141) analogues, exhibit potent antiproliferative effects by inhibiting various protein kinases. nih.govmdpi.com For N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, an electron-rich fused ring system attached to the phenylurea moiety was found to be beneficial for antiproliferative activity against acute myeloid leukemia cells by inhibiting the FLT3 kinase. nih.gov The combination of a substituted benzyl group with a urea linker has also been explored in the design of EGFR and HER-2 kinase inhibitors. researchgate.net

Enzyme Inhibition: Benzimidazole-urea derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, suggesting a potential role in the management of diabetes. nih.gov The urea moiety's ability to form stable hydrogen bonds with target proteins is crucial for this inhibitory activity. nih.gov The isoxazole ring is also present in compounds with enzyme inhibitory activity, such as selective COX-2 inhibitors. ijpca.org

Antimicrobial Activity: Both the isoxazole and urea moieties have been incorporated into compounds with significant antimicrobial properties. The antibacterial activity of isoxazole derivatives can be enhanced by the presence of specific electron-donating or electron-withdrawing groups. ijpca.org Similarly, urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown promising antimicrobial activity, with electron-withdrawing groups on an attached benzene ring enhancing their effect. researchgate.net

The diverse pharmacological profiles associated with the structural components of this compound highlight its potential as a versatile scaffold for drug discovery. The specific biological activity can be tailored by strategic modifications to the benzyl and isoxazole rings, as informed by the structure-activity relationships discussed.

Table 4: Correlation of Structural Features with Pharmacological Profiles

| Structural Motif | Associated Pharmacological Profile | Key SAR Findings | Reference |

|---|---|---|---|

| N-Aryl-N'-benzylurea | Anticancer (Kinase Inhibition) | Electron-withdrawing groups on the aryl ring enhance activity. | nih.gov |

| N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea | Anticancer (FLT3 Inhibition) | A bulky group at the isoxazole 5-position and an electron-rich fused ring on the phenylurea are beneficial. | nih.gov |

| Benzimidazole-urea | Enzyme Inhibition (α-amylase, α-glucosidase) | The urea structure forms key hydrogen bonds with the enzyme's active site. | nih.gov |

| Substituted Isoxazoles | Antimicrobial | Activity is modulated by the electronic properties of substituents on attached aryl rings. | ijpca.org |

| Benzo[d]isoxazole-urea | Antimicrobial | Electron-withdrawing groups on an N-phenyl ring enhance activity. | researchgate.net |

Preclinical in Vitro and in Vivo Pharmacological Investigations of the 1 Benzyl 3 5 Methylisoxazol 3 Yl Urea Scaffold

Evaluation of Antimicrobial Efficacy in Microbiological Models

The isoxazole (B147169) nucleus is a well-established pharmacophore in medicinal chemistry, and its incorporation into urea (B33335) derivatives has been explored for the development of novel antimicrobial agents. Research into the isoxazolyl urea scaffold demonstrates a potential for both antibacterial and antifungal activities.

Derivatives of the isoxazolyl urea scaffold have shown varied levels of antibacterial efficacy. A study involving new urea derivatives synthesized from 5-methylisoxazole-3-amine revealed notable activity against several bacterial pathogens. nih.gov For instance, the compound 1-(5-methylisoxazol-3-yl)-3-(p-tolylsulfonyl)urea was tested against a panel of bacteria. It demonstrated significant inhibition against the Gram-positive bacterium Bacillus mycoides and the Gram-negative bacterium Escherichia coli. nih.gov

Another study focused on thiourea (B124793) and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole also reported antibacterial properties. Among the synthesized compounds, 1-(4-chlorophenyl)-3-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)urea and 1-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)-3-(4-nitrophenyl)urea showed inhibitory activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The antimicrobial activity of these derivatives underscores the potential of the core scaffold to interfere with bacterial growth, suggesting that the combination of the isoxazole ring and the urea linker can be a fruitful starting point for developing new antibacterial agents.

| Compound Name | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| 1-(5-methylisoxazol-3-yl)-3-(p-tolylsulfonyl)urea | Bacillus mycoides | Significant Inhibition | nih.gov |

| 1-(5-methylisoxazol-3-yl)-3-(p-tolylsulfonyl)urea | Escherichia coli | Significant Inhibition | nih.gov |

| 1-(4-chlorophenyl)-3-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)urea | Bacillus subtilis | Active | researchgate.net |

| 1-(4-chlorophenyl)-3-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)urea | Staphylococcus aureus | Active | researchgate.net |

| 1-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)-3-(4-nitrophenyl)urea | Escherichia coli | Active | researchgate.net |

| 1-(1-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-4-yl)-3-(4-nitrophenyl)urea | Pseudomonas aeruginosa | Active | researchgate.net |

The antifungal potential of the isoxazolyl urea scaffold has also been a focus of research. In the same study that demonstrated antibacterial action, the compound 1-(5-methylisoxazol-3-yl)-3-(p-tolylsulfonyl)urea exhibited potent activity against the fungal pathogen Candida albicans, with an inhibition zone of 50 mm, which was superior to some other tested compounds. nih.gov This highlights the broad-spectrum antimicrobial potential of this class of molecules. The minimum inhibitory concentration (MIC) for this compound against C. albicans was determined to be 3.13 µM, indicating strong antifungal efficacy. nih.gov

These findings suggest that modifications on the urea nitrogen distal to the isoxazole ring can significantly influence the spectrum and potency of the antimicrobial activity.

Assessment of Antineoplastic Activity in Non-Human Cell Lines and Animal Models

The urea scaffold is a key feature in many kinase inhibitors used in cancer therapy, and its combination with the isoxazole heterocycle has been investigated for antiproliferative and cytotoxic effects against various cancer cell lines.

Several studies have documented the in vitro anticancer activity of isoxazolyl urea derivatives. A series of novel isoxazolyl and thiazolyl urea derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net The compounds 1-(5-methylisoxazol-3-yl)-3-(p-tolyl)urea and 1-benzoyl-3-(5-methylisoxazol-3-yl)urea were tested against human lung adenocarcinoma (A549), cervical cancer (HeLa), and breast cancer (MCF7) cell lines. These compounds displayed moderate to potent inhibitory activity, with IC₅₀ values indicating their potential to suppress cancer cell proliferation. researchgate.net

Another research effort focused on isoxazole-based ureates as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. nih.gov Compounds such as N-(5-(3-chlorophenyl)isoxazole-3-carbonyl)-N'-(4-chlorophenyl)urea demonstrated significant growth inhibitory activity against hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the sub-micromolar range, superior to the reference drug sorafenib (B1663141). nih.gov Furthermore, novel 3,4-isoxazolediamide derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells and exhibit antiproliferative effects on glioblastoma cell lines (U251-MG and T98G). nih.gov

These studies collectively suggest that the isoxazolyl urea scaffold is a promising template for designing novel anticancer agents that can induce cell death and inhibit proliferation in a range of human cancer cell lines.

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-(5-methylisoxazol-3-yl)-3-(p-tolyl)urea | A549 (Lung) | 19.89 μM | researchgate.net |

| 1-(5-methylisoxazol-3-yl)-3-(p-tolyl)urea | HeLa (Cervical) | 24.31 μM | researchgate.net |

| 1-benzoyl-3-(5-methylisoxazol-3-yl)urea | A549 (Lung) | 21.32 μM | researchgate.net |

| 1-benzoyl-3-(5-methylisoxazol-3-yl)urea | MCF7 (Breast) | 23.55 μM | researchgate.net |

| N-(5-(3-chlorophenyl)isoxazole-3-carbonyl)-N'-(4-chlorophenyl)urea | HepG2 (Liver) | 0.84 μM | nih.gov |

Despite the promising in vitro antiproliferative results for the isoxazolyl urea scaffold, there is a lack of publicly available data regarding the efficacy of 1-Benzyl-3-(5-methylisoxazol-3-yl)urea or its close analogues in preclinical animal models, such as xenograft or syngeneic models. Further research, including in vivo studies, is necessary to validate the therapeutic potential of this class of compounds in a physiological setting and to understand their pharmacokinetic and pharmacodynamic properties.

Neurobiological Activity in Model Systems

While both urea derivatives and isoxazole-containing compounds have been independently investigated for various neurobiological activities, including anticonvulsant properties, there is currently no specific research available in the scientific literature detailing the neurobiological effects of the this compound scaffold or its derivatives in model systems. nih.govnih.govderpharmachemica.com Therefore, the potential of this specific chemical framework in the context of neurological disorders remains an unexplored area of research.

Neuroprotective Effects in Cellular Models (e.g., SH-SY5Y cells)

The neuroprotective potential of compounds containing the 5-methylisoxazol-3-yl)ureido moiety has been investigated in in vitro models of neuronal damage. A notable study focused on a series of novel piperidine (B6355638) urea derivatives, including N-Benzyl-2-(4-(3-(5-methylisoxazol-3-yl)ureido)piperidin-1-yl)acetamide hydrochloride, which shares a core structural feature with this compound. thieme-connect.com The primary model used was the human neuroblastoma cell line, SH-SY5Y, a well-established model for studying neurodegenerative processes.

In these studies, neuronal injury was induced in SH-SY5Y cells using L-glutamic acid, which mimics excitotoxicity, a key pathological mechanism in various neurodegenerative diseases. The neuroprotective efficacy of the test compounds was then assessed. It was observed that some of these derivatives exhibited potent neuroprotective activities. For instance, at concentrations of 0.1, 1, and 10 μmol/L, a related compound, N-Benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ure-ido)piperidin-1-yl)acetamide hydrochloride (compound A10), demonstrated slightly better protective activity against L-glutamic acid-induced injury in SH-SY5Y cells than the control drug, Fenazinel. thieme-connect.com

Further evaluation of cytotoxicity revealed that while high concentrations of some of the tested piperidine urea derivatives could be detrimental to the SH-SY5Y cells, compound A10 exhibited lower cytotoxicity at these higher concentrations. thieme-connect.com This suggests that the urea scaffold, in combination with specific heterocyclic moieties like 5-methylisoxazole (B1293550), could be a promising backbone for the development of neuroprotective agents with a favorable safety profile.

Table 1: Neuroprotective Activity of a Structurally Related Compound in L-glutamic Acid-Injured SH-SY5Y Cells

| Compound | Concentration (μmol/L) | Protective Effect | Cytotoxicity at High Concentrations |

|---|---|---|---|

| N-Benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ure-ido)piperidin-1-yl)acetamide hydrochloride (A10) | 0.1, 1, 10 | Slightly better than Fenazinel | Lower |

Modulation of Neurotransmitter Systems in Rodent Models

As of the latest available data, there is a notable absence of published preclinical studies investigating the direct effects of this compound on the modulation of neurotransmitter systems in rodent models. While the neuroprotective data suggests a potential interaction with neuronal pathways, specific in vivo data on its impact on key neurotransmitters such as dopamine, serotonin, or norepinephrine (B1679862) is not yet available in the public domain. Future research in this area would be crucial to understanding the complete neuropharmacological profile of this scaffold.

Anti-inflammatory Potential in Preclinical Disease Models

The anti-inflammatory potential of the broader benzyl-urea scaffold has been demonstrated in preclinical models of pain and inflammation. While direct studies on this compound are limited, research on structurally analogous compounds provides insight into the potential anti-inflammatory properties of this chemical class.

A significant example is the compound A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea], a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov The TRPV1 receptor is a key player in the signaling pathways of inflammatory pain. In preclinical rodent models, A-425619 was shown to be effective in reducing pain associated with inflammation and tissue injury. nih.gov

Specifically, in a model of chronic inflammatory pain induced by Complete Freund's Adjuvant, oral administration of A-425619 potently reduced pain responses. nih.gov The compound was also effective when administered directly into the central nervous system (intrathecally) or locally into the inflamed paw, indicating multiple sites of action. nih.gov These findings highlight the potential of the benzyl-urea scaffold to interact with key targets in inflammatory pathways and produce significant analgesic and anti-inflammatory effects in vivo.

Table 2: Anti-inflammatory and Analgesic Effects of a Structurally Related Benzyl-Urea Compound (A-425619) in Rodent Models

| Preclinical Model | Effect of A-425619 |

|---|---|

| Capsaicin-Induced Mechanical Hyperalgesia | Dose-dependent reduction |

| Complete Freund's Adjuvant-Induced Chronic Inflammatory Pain | Potent reduction after oral administration |

| Postoperative Pain Model | Maintained efficacy after repeated dosing |

Computational and Biophysical Approaches to 1 Benzyl 3 5 Methylisoxazol 3 Yl Urea Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. For compounds structurally related to 1-Benzyl-3-(5-methylisoxazol-3-yl)urea, such as other benzyl (B1604629) urea (B33335) derivatives, molecular docking has been instrumental in understanding their potential mechanisms of action.

For instance, in a study on 1-benzyl-3-benzoylurea and its analogs, molecular docking was employed to investigate their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The docking scores, which estimate the binding affinity, of several analogs were found to be better than the parent compound, although not comparable to the native ligand, lenvatinib. core.ac.ukresearchgate.net Analysis of the docking poses revealed that the urea moiety is critical for interaction, forming hydrogen bonds with key amino acid residues like Glu 885 and Asp 1046 in the VEGFR-2 binding site. core.ac.uk However, the analogs failed to fully occupy the binding site, which was suggested as a reason for their suboptimal docking scores. core.ac.ukresearchgate.net

Similarly, docking studies on other urea derivatives have been used to predict their binding modes in the active sites of various enzymes. For example, in the study of novel pyrazine (B50134) derivatives, a compound bearing a benzyl urea moiety, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was docked against matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), yielding promising binding energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations can predict the stability of the binding pose identified through docking and can reveal important information about the conformational changes that occur upon ligand binding. For arylthiourea derivatives, MD simulations have shown that these compounds preferentially bind to the allosteric site of Canavalia ensiformis urease (CEU), forming stable interactions with key residues. nih.gov Such simulations can elucidate the dynamic behavior of the ligand in the binding pocket over time, offering insights that static docking models cannot provide.

| Compound Class | Target Protein | Key Findings from Molecular Docking and MD Simulations |

| 1-Benzyl-3-benzoylurea Analogs | VEGFR-2 | Urea moiety forms key hydrogen bonds with Glu 885 and Asp 1046. Analogs showed improved docking scores over the lead compound but did not fully occupy the binding site. core.ac.ukresearchgate.net |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MMP-2, MMP-9 | Docking scores of -9.0 kcal/mol (MMP-2) and -7.8 kcal/mol (MMP-9) suggest strong binding affinity. MD simulations confirmed stable binding at the catalytic sites. nih.gov |

| Arylthiourea Derivatives | Canavalia ensiformis urease (CEU) | MD simulations indicated preferential binding to an allosteric site, forming stable interactions with key residues like Tyr32, Lys716, and Glu718. nih.gov |

| (Z)- and (E)-styryl p-bromophenyl urea | VEGFR-2, PD-L1 | Docking studies showed that these compounds occupy the kinase binding site of VEGFR-2 similarly to sorafenib (B1663141) and also bind to the PD-L1 protein. mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules with the desired biological activity, a process known as virtual screening.

For urea-containing compounds, pharmacophore-based virtual screening has been successfully employed to identify new potential therapeutic agents. In one study, a pharmacophore model was developed based on a known multi-cyclin-dependent kinase (CDK) inhibitor. tandfonline.comnih.gov This model was then used to screen a library of 1302 pyrrolizines bearing urea or thiourea (B124793) moieties. tandfonline.comnih.gov The top-scoring hits from this virtual screen were then synthesized and biologically evaluated, leading to the identification of compounds with potent cytotoxic and CDK-2 inhibitory activities. tandfonline.comnih.gov

Virtual screening can also be performed using docking-based approaches. In this method, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinities. This approach has been used to identify potential urease inhibitors by screening a large set of commercially available compounds against a homology model of rumen bacterial urease. biorxiv.org This led to the identification of 12 potential inhibitors with binding energies lower than -9.8 kcal/mol. biorxiv.org Machine learning models are also increasingly being used in conjunction with virtual screening to improve the prediction of active compounds from large datasets. proquest.comnih.gov

| Screening Method | Target | Compound Library | Outcome |

| Pharmacophore-based virtual screening | Multi-CDK inhibitor pharmacophore | 1302 pyrrolizines with urea/thiourea moieties | Identification of top-scoring hits that were synthesized and shown to have potent cytotoxic and CDK-2 inhibitory activity. tandfonline.comnih.gov |

| Docking-based virtual screening | Rumen bacterial urease (homology model) | Commercially available compounds | Identification of 12 potential inhibitors with predicted binding energies <-9.8 kcal/mol. biorxiv.org |

| Machine learning and molecular docking | Jack bean urease | 2640 publicly available small-molecule inhibitors | Development of a random forest classifier with high predictive performance for identifying novel urease inhibitors. proquest.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of newly designed compounds and to guide lead optimization.

Both 2D and 3D-QSAR studies have been conducted on benzyl urea derivatives to understand the structural requirements for their anti-cancer activity. tandfonline.comnih.gov In a 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, the importance of electrostatic and steric fields around the benzyl urea pharmacophore was highlighted. The model suggested that the presence of two electropositive groups and one sterically bulky group around the core structure is beneficial for anti-cancer activity. tandfonline.com The generated 3D-QSAR model demonstrated a good correlation between the experimental and predicted activities, indicating its predictive power. tandfonline.com

In another in-silico study of 1-benzoyl-3-benzylurea and its analogs as VEGFR-2 inhibitors, QSAR analysis revealed non-linear relationships between physicochemical properties (such as ClogP, pKa, and CMR) and predicted bioavailability and activity. ubaya.ac.id Linear relationships were found between these properties and predicted toxicity. ubaya.ac.id Such models are invaluable for designing new analogs with improved potency and drug-like properties.

Advanced Computational Methods for Predicting Biological Activity

Beyond traditional QSAR, more advanced computational methods are being employed to predict the biological activity of compounds like this compound. Machine learning algorithms, such as random forest classifiers, have been used to develop predictive models for urease inhibition with high accuracy. proquest.comnih.gov These models can learn complex patterns from large datasets of known active and inactive compounds to predict the activity of new molecules.

Another advanced computational method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, which is used to calculate the binding free energy of a ligand to its target. This method is often used in conjunction with molecular dynamics simulations. For a series of noscapine-urea congeners, MM/PBSA was used to predict their binding affinity to tubulin, and the results correlated well with experimental findings. nih.gov

Computational methods are also being developed to predict the metabolic fate of drug-like compounds and how this might influence their biological activity profiles. By considering the structures of both the parent compound and its potential metabolites, a more accurate prediction of in vivo activity can be achieved. mdpi.com

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance, ELISA)

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating these predictions and accurately quantifying the binding affinity between a ligand and its target.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.govspringernature.comportlandpress.com In a typical SPR experiment to study small molecule-protein interactions, the protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. nih.govspringernature.com The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. portlandpress.com This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govspringernature.comportlandpress.com SPR is a powerful tool for characterizing the binding of urea derivatives to their protein targets and for screening compound libraries to identify binders. reichertspr.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used technique for detecting and quantifying molecular interactions. thermofisher.com While commonly used for detecting large molecules like proteins and antibodies, ELISA can be adapted to study small molecule-protein interactions. nih.gov In a competitive ELISA format, the small molecule of interest in a sample can compete with a labeled version of the molecule for binding to an immobilized target protein. The signal generated is inversely proportional to the concentration of the unlabeled small molecule, allowing for its quantification and the determination of binding affinity. While not as commonly used as SPR for small molecule kinetics, ELISA can be a high-throughput method for screening and ranking compounds based on their binding strength. nih.gov ELISA-based methods have also been used in the context of urea to assess the avidity of antibody-antigen interactions, where urea is used as a dissociating agent. plos.org

Future Directions and Therapeutic Potential of 1 Benzyl 3 5 Methylisoxazol 3 Yl Urea Derivatives in Research

Rational Design of Highly Selective and Potent Agents

The rational design of derivatives of 1-benzyl-3-(5-methylisoxazol-3-yl)urea is a cornerstone of ongoing research efforts. This approach leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of new analogs with improved therapeutic profiles. Key strategies include the modification of the benzyl (B1604629) and isoxazole (B147169) rings, as well as the urea (B33335) linker, to optimize interactions with biological targets.

Quantitative structure-activity relationship (QSAR) studies are instrumental in this process, helping to establish correlations between the structural features of these derivatives and their biological activities. researchgate.net For instance, the introduction of various substituents on the phenyl ring of the benzyl group can significantly influence the compound's potency and selectivity. researchgate.net Computational methods, such as molecular docking, are employed to predict the binding modes of these analogs with their target proteins, providing insights that guide further design iterations. researchgate.netresearchgate.net This in-silico approach accelerates the discovery of new chemical entities with enhanced efficacy. researchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

While initial studies may have identified certain biological activities for this compound derivatives, a significant area of future research lies in the exploration of novel biological targets and the elucidation of their mechanisms of action. The urea scaffold is a known pharmacophore in a variety of biologically active molecules, including kinase inhibitors. ontosight.aimdpi.com

Derivatives of this scaffold are being investigated for their potential to inhibit a range of enzymes and receptors implicated in various diseases. For example, arylurea compounds have shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and a target for cancer therapy. researchgate.net In silico studies have been used to predict the potential of 1-benzyl-3-benzoylurea analogs to act as VEGFR-2 inhibitors. researchgate.net Furthermore, the isoxazole ring is a common feature in many compounds with diverse pharmacological activities, suggesting that derivatives of this compound may interact with a broad spectrum of biological targets. The exploration of these interactions could uncover new therapeutic applications for this class of compounds.

Advancements in Asymmetric Synthesis of Chiral Analogs

The introduction of chiral centers into the this compound scaffold opens up new avenues for the development of stereoselective therapeutic agents. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other.

Future research will focus on the development of efficient and stereoselective methods for the synthesis of chiral analogs of this compound. Asymmetric synthesis techniques are crucial for obtaining enantiomerically pure compounds, which is essential for detailed pharmacological evaluation. nih.gov The preparation of chiral diketopiperazines, which share some structural similarities, highlights the importance of stereochemistry in molecular recognition and binding affinity. researchgate.net The development of novel catalytic systems and chiral auxiliaries will be instrumental in advancing the asymmetric synthesis of these derivatives, allowing for a more thorough investigation of their structure-activity relationships and therapeutic potential. nih.gov

Development of Chemical Probes for Biological System Interrogation

Derivatives of this compound can be developed into valuable chemical probes for studying biological systems. nih.gov These probes are designed to interact with specific biological targets, allowing researchers to investigate their functions in living cells and organisms. The versatility of the urea scaffold makes it an attractive platform for the development of such tools. nih.gov

By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, into the structure of these derivatives, researchers can visualize and track their interactions with target proteins. rsc.org Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to identify the targets of small molecules in complex biological systems. rsc.org The development of selective and potent chemical probes based on the this compound scaffold will be crucial for identifying novel biological targets and elucidating the mechanisms of action of this class of compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-(5-methylisoxazol-3-yl)urea, and what challenges are commonly encountered in its purification?

- Methodological Answer : The compound is typically synthesized via urea-forming reactions, such as coupling benzyl isocyanate with 5-methylisoxazol-3-amine under anhydrous conditions. Key challenges include controlling regioselectivity and minimizing byproducts like symmetrical ureas. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Impurities may arise from incomplete reaction or side reactions involving the isoxazole ring’s reactivity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the benzyl group (δ ~7.3 ppm aromatic protons) and isoxazole ring (distinct coupling patterns for H-4 and H-5).

- IR Spectroscopy : Identifies urea carbonyl stretching (~1640–1680 cm⁻¹) and isoxazole C-O-C vibrations (~1240 cm⁻¹).

- Mass Spectrometry (ESI-HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C12H14N3O2: 240.108, observed: 240.105) .

Q. What are the key considerations in designing a scalable synthesis protocol for this compound while minimizing byproduct formation?

- Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 ratio of benzyl isocyanate to amine), use inert atmospheres to prevent moisture-sensitive intermediates, and employ catalysts like DMAP. Monitor reaction progress via TLC or in-situ FTIR. Scalability requires solvent selection (e.g., THF or DMF for solubility) and efficient separation techniques (e.g., membrane filtration for large-scale purification) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanics (e.g., DFT) predicts transition states and reaction pathways, identifying energy barriers for urea bond formation. For example, ICReDD’s approach uses reaction path searches to prioritize solvent systems (e.g., polar aprotic solvents lower activation energy) and reduce experimental iterations. Machine learning models trained on existing urea synthesis data can further predict optimal conditions (e.g., temperature: 60–80°C, catalyst: 0.5 mol% CuI) .

Q. How can factorial design be applied to optimize reaction conditions for this compound?

- Methodological Answer : A 2^k factorial design tests variables like temperature (X₁: 50°C vs. 80°C), catalyst loading (X₂: 0.1% vs. 1.0%), and solvent polarity (X₃: THF vs. DMF). Response variables (yield, purity) are analyzed via ANOVA to identify significant factors. For example, a study might reveal that temperature and solvent polarity interact synergistically (p < 0.05), with DMF at 80°C maximizing yield .

Q. How should researchers address discrepancies in biological activity data of urea derivatives across studies?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as commercial sources may lack analytical data .

- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and adjust for solvent effects (e.g., DMSO concentration ≤1%).

- Structural Confirmation : Single-crystal XRD (e.g., CCDC deposition) resolves ambiguities in stereochemistry or tautomerism .

Q. What role do substituents on the isoxazole ring play in the stability and reactivity of this compound?

- Methodological Answer : The 5-methyl group enhances electron density on the isoxazole ring, stabilizing the urea carbonyl via resonance. Comparative studies with analogs (e.g., 5-cyano or 5-tert-butyl substitutions) show methyl’s balance between steric hindrance and electronic effects. Accelerated stability testing (40°C/75% RH, 4 weeks) reveals methyl derivatives exhibit lower degradation rates (<5%) compared to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.